Acetylresorcinol

Description

Properties

IUPAC Name |

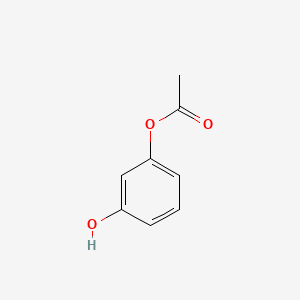

(3-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPKZRHERLGEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045901 | |

| Record name | Resorcinol monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-29-4 | |

| Record name | Acetylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol monoacetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol monoacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESORCINOL MONOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RESORCINOL MONOACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resorcinol monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol monoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL6O37RD1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxyacetophenone

Introduction: The Significance of 2,4-Dihydroxyacetophenone

2,4-Dihydroxyacetophenone, also known as Resacetophenone, is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its molecular architecture, featuring a ketone and two hydroxyl groups on a benzene ring, provides a versatile scaffold for building more complex molecules. Notably, it is a key precursor for drugs treating allergic diseases, photosensitive materials, and anti-suntan cosmetics.[4] This guide offers an in-depth exploration of the primary synthesis mechanisms, providing researchers and drug development professionals with a robust understanding of the underlying chemistry and practical methodologies.

Primary Synthesis Pathway: The Fries Rearrangement

The most industrially significant and widely studied method for synthesizing 2,4-dihydroxyacetophenone is the Fries rearrangement of resorcinol monoacetate.[1][5] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5]

Mechanism Deep Dive: An Electrophilic Aromatic Substitution

The Fries rearrangement is a classic example of electrophilic aromatic substitution, and its mechanism, while debated to have both intramolecular and intermolecular characteristics, is generally accepted to proceed through the formation of an acylium ion intermediate.[1][3][5]

-

Activation of the Ester: The reaction commences with the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to the carbonyl oxygen of the resorcinol monoacetate.[3][6] This step is crucial as it polarizes the carbonyl group, rendering it highly electrophilic.

-

Formation of the Acylium Ion: The polarized complex then rearranges, leading to the cleavage of the ester's C-O bond and the formation of a highly reactive acylium ion (CH₃CO⁺) and an aluminum phenolate complex.[1][6][7] This acylium ion is the key electrophile that will attack the electron-rich aromatic ring.

-

Electrophilic Attack: The acylium ion then attacks the resorcinol ring, which is highly activated towards electrophilic substitution by the two hydroxyl groups. The attack predominantly occurs at the ortho and para positions relative to the hydroxyl groups. In the case of resorcinol, this corresponds to the 2, 4, and 6 positions. The formation of 2,4-dihydroxyacetophenone indicates a C-acylation event.

-

Rearomatization and Hydrolysis: Following the electrophilic attack, a proton is lost from the ring, restoring its aromaticity. The final step involves hydrolysis of the aluminum-phenolate complex, typically by the addition of acid, to liberate the final 2,4-dihydroxyacetophenone product.[3][7]

Caption: Mechanism of the Fries Rearrangement for 2,4-dihydroxyacetophenone synthesis.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of the Fries rearrangement hinges on careful control of reaction parameters. Each choice of reagent and condition is deliberate and grounded in chemical principles.

-

Choice of Catalyst: While various Lewis acids like BF₃, TiCl₄, and SnCl₄ can be used, anhydrous aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are most common.[7] ZnCl₂ is often favored in industrial settings for direct reaction of resorcinol with acetic acid, as it is effective and presents fewer waste disposal challenges than aluminum-based catalysts.[2][4] The catalyst must be used in stoichiometric amounts or greater because it complexes with both the starting material and the hydroxyl groups of the product.[7]

-

Temperature and Regioselectivity: Temperature is the most critical factor influencing the ratio of ortho to para isomers.[1][8]

-

Low Temperatures (<60°C): Favor the formation of the para-isomer. This is generally considered to be the thermodynamically controlled product, which is more stable.[1][5][8]

-

High Temperatures (>160°C): Favor the formation of the ortho-isomer. This is the kinetically controlled product.[1][5][8] The formation of the ortho product is often rationalized by the formation of a stable bidentate chelate complex between the Lewis acid, the ortho-hydroxyl group, and the carbonyl oxygen of the newly introduced acetyl group.[5][8][9]

-

For the synthesis of 2,4-dihydroxyacetophenone from resorcinol, the acylation occurs ortho to one hydroxyl group and para to the other, making the regioselectivity discussion slightly different than for a simple phenol. However, temperature control remains crucial to minimize side-product formation.[10] A temperature range of 100-130°C is often optimal for the reaction of resorcinol with acetic acid in the presence of zinc chloride.[2]

-

Solvent Effects: The choice of solvent also impacts regioselectivity.

Experimental Protocol: A Self-Validating System

This protocol is a representative example for the synthesis of 2,4-dihydroxyacetophenone.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Resorcinol | 110.11 | 110 g | 1.0 |

| Anhydrous Zinc Chloride | 136.30 | 165 g | 1.2 |

| Glacial Acetic Acid | 60.05 | 165 g | 2.7 |

| Concentrated HCl | 36.46 | 250 mL | - |

| Water | 18.02 | As needed | - |

Step-by-Step Methodology

-

Catalyst Dissolution: In a 1-liter beaker, carefully dissolve 165 g of anhydrous zinc chloride in 165 g of glacial acetic acid with heating. This step should be performed in a well-ventilated fume hood.

-

Addition of Resorcinol: To the hot solution (approx. 140°C), add 110 g of resorcinol with constant stirring.[11]

-

Reaction: Heat the mixture on a sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159°C to avoid the formation of by-products.[11]

-

Quenching and Precipitation: After 20 minutes, carefully dilute the hot reaction mixture with a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water. This step quenches the reaction and precipitates the crude product. Cool the mixture in an ice bath to 5°C to maximize precipitation.[11]

-

Filtration and Washing: Collect the precipitate by filtration. Wash the solid thoroughly with 1 liter of dilute hydrochloric acid (1:3) to remove any remaining zinc salts.[11]

-

Purification (Recrystallization): The crude product can be purified by recrystallization from hot water or dilute hydrochloric acid.[2][11] Dissolve the solid in hot dilute HCl (1:11), filter while hot to remove insoluble impurities, and then cool the filtrate to 5°C to obtain purified crystals.[11]

-

Drying and Characterization: Dry the purified crystals. The expected yield of tan-colored 2,4-dihydroxyacetophenone is 93-99 g (61-65% yield), with a melting point of 142-144°C.[11]

Process Monitoring and Validation

To ensure the integrity of the synthesis, in-process monitoring is recommended.

-

Thin-Layer Chromatography (TLC): The reaction progress can be monitored by TLC using a suitable mobile phase (e.g., ethyl acetate/hexanes). Spot the reaction mixture alongside standards of the starting material (resorcinol) and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.[8][12]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can be employed to determine the conversion of the starting material and the yield of the product.[12]

Caption: Experimental workflow for the synthesis of 2,4-dihydroxyacetophenone.

Alternative Synthesis Route: The Houben-Hoesch Reaction

An alternative, though less common for this specific compound, is the Houben-Hoesch reaction. This reaction involves the acylation of an electron-rich aromatic compound, like resorcinol, with a nitrile (e.g., acetonitrile) in the presence of a Lewis acid and hydrogen chloride.[13]

The mechanism involves the formation of a ketimine intermediate from the nitrile and HCl, which then acts as the electrophile. Subsequent hydrolysis of the ketimine yields the aryl ketone.[13] While effective for many polyhydroxy phenols, its application for resorcinol can be less straightforward compared to the Fries rearrangement.[13][14]

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is paramount in research and drug development.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [15] |

| Molar Mass | 152.15 g/mol | [15] |

| Melting Point | 143-146°C | [2] |

| Appearance | White to light yellow/red powder | [16] |

| Solubility | Soluble in hot alcohol, pyridine; sparingly soluble in water | [17][18] |

| ¹H NMR (DMSO-d₆, ppm) | ||

| 2'-OH | ~12.5 (s, 1H) | [15] |

| 4'-OH | ~10.2 (s, 1H) | [15] |

| H-6' | 7.62 (d, 1H) | [15] |

| H-5' | 6.33 (d, 1H) | [15] |

| H-3' | 6.22 (s, 1H) | [15] |

| -COCH₃ | 2.54 (s, 3H) | [15] |

| ¹³C NMR (DMSO-d₆, ppm) | ||

| C=O | ~203 | [19] |

| C-2' | ~165 | [19] |

| C-4' | ~162 | [19] |

| C-6' | ~133 | [19] |

| C-1' | ~113 | [19] |

| C-5' | ~108 | [19] |

| C-3' | ~103 | [19] |

| -CH₃ | ~26 | [19] |

Conclusion

The synthesis of 2,4-dihydroxyacetophenone is a well-established process, with the Fries rearrangement standing out as the most robust and versatile method. A thorough understanding of the reaction mechanism, particularly the influence of temperature and catalysts on the outcome, is essential for optimizing the synthesis for high yield and purity. By employing rigorous experimental protocols and in-process monitoring, researchers and drug development professionals can reliably produce this vital chemical intermediate for a multitude of applications.

References

- 1. pharmdguru.com [pharmdguru.com]

- 2. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 14. Houben-Hoesch Synthesis (Chapter 63) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. benchchem.com [benchchem.com]

- 16. 2',4'-Dihydroxyacetophenone | 89-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]

- 18. Page loading... [guidechem.com]

- 19. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2',4'-Dihydroxyacetophenone (Acetylresorcinol)

Introduction: The Molecular Blueprint of a Versatile Phenone

2',4'-Dihydroxyacetophenone, also known as Acetylresorcinol or Resacetophenone, is a dihydroxyacetophenone that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its chemical structure, characterized by an acetophenone core with hydroxyl substituents at the 2' and 4' positions, imparts unique chemical reactivity and biological activity.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and perform quality control. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2',4'-Dihydroxyacetophenone, grounded in field-proven insights and authoritative references.

The strategic placement of the hydroxyl and acetyl groups on the aromatic ring creates a molecule with distinct electronic and steric environments. These features are directly translated into its spectroscopic signatures. This guide will not only present the raw data but also delve into the causal relationships between the molecular structure and the observed spectral characteristics, offering a deeper understanding of the principles behind the data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 2',4'-Dihydroxyacetophenone molecule.

¹H NMR Spectroscopy: A Detailed Proton Map

The ¹H NMR spectrum of 2',4'-Dihydroxyacetophenone provides a precise fingerprint of the proton environments. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound as it allows for the observation of the phenolic protons.

Table 1: ¹H NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone in DMSO-d₆ at 400 MHz [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | 2'-OH |

| ~10.2 | Singlet | 1H | 4'-OH |

| 7.62 | Doublet | 1H | H-6' |

| 6.33 | Doublet | 1H | H-5' |

| 6.22 | Singlet | 1H | H-3' |

| 2.54 | Singlet | 3H | -COCH₃ |

Expertise & Experience: The significant downfield shift of the 2'-OH proton (δ ~12.5 ppm) is a classic example of intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This deshielding effect is a direct consequence of the proton's involvement in a six-membered ring structure, a key insight for confirming the substitution pattern. The 4'-OH proton, lacking this intramolecular interaction, appears further upfield at approximately 10.2 ppm. The aromatic protons exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at 7.62 ppm is assigned to H-6', which is deshielded by the anisotropic effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms and information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone in Acetone-d₆ [2]

| Chemical Shift (δ) ppm | Assignment |

| 202.5 | C=O |

| 165.2 | C-4' |

| 164.8 | C-2' |

| 133.5 | C-6' |

| 114.5 | C-1' |

| 108.4 | C-5' |

| 103.5 | C-3' |

| 26.4 | -CH₃ |

Trustworthiness: The chemical shifts are highly indicative of the functional groups present. The carbonyl carbon of the ketone resonates significantly downfield at 202.5 ppm. The carbons bearing the hydroxyl groups (C-2' and C-4') are also shifted downfield to 164.8 and 165.2 ppm, respectively, due to the deshielding effect of the oxygen atoms. The methyl carbon of the acetyl group appears at a characteristic upfield position of 26.4 ppm.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2',4'-Dihydroxyacetophenone.

Materials and Equipment:

-

2',4'-Dihydroxyacetophenone sample

-

Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz)

-

Pipettes and vials

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2',4'-Dihydroxyacetophenone sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Causality Behind Experimental Choices: The choice of a 400 MHz (or higher) spectrometer is crucial for achieving good spectral dispersion, which is essential for resolving the closely spaced signals in the aromatic region of the ¹H NMR spectrum. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's peaks.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: IR Spectroscopic Data for 2',4'-Dihydroxyacetophenone [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretch (phenolic) |

| 1640 - 1660 | Strong | C=O stretch (ketone) |

| 1580 - 1620 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

Authoritative Grounding: The broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups, with the broadening indicative of hydrogen bonding. The strong, sharp peak between 1640-1660 cm⁻¹ is unequivocally assigned to the C=O stretching of the conjugated ketone. The presence of aromatic C=C stretching vibrations is confirmed by the absorptions in the 1580-1620 cm⁻¹ range.

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain a high-quality IR spectrum of solid 2',4'-Dihydroxyacetophenone.

Materials and Equipment:

-

2',4'-Dihydroxyacetophenone sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Step-by-Step Methodology:

-

Background Scan: With the ATR crystal clean, acquire a background spectrum. This is a critical self-validating step to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid 2',4'-Dihydroxyacetophenone sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure intimate contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices: The ATR technique is favored for solid samples due to its minimal sample preparation requirements and the high quality of the resulting spectra. Ensuring good contact between the sample and the crystal is paramount for obtaining a strong signal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For 2',4'-Dihydroxyacetophenone (Molecular Weight: 152.15 g/mol ), the electron ionization (EI) mass spectrum is particularly informative.[1]

Table 4: Key Mass Spectrometry Data for 2',4'-Dihydroxyacetophenone (EI) [1]

| m/z | Relative Intensity | Assignment |

| 152 | 46.0% | [M]⁺ (Molecular Ion) |

| 137 | 99.9% | [M - CH₃]⁺ |

| 81 | 11.8% | Fragment Ion |

| 69 | 8.5% | Fragment Ion |

| 138 | 8.5% | Isotopic Peak |

Expertise & Experience: The peak at m/z 152 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. The base peak at m/z 137 is a result of the characteristic alpha-cleavage of the methyl group from the acetyl moiety, forming a stable acylium ion. This fragmentation is a dominant pathway for acetophenones and provides strong evidence for the presence of the -COCH₃ group.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

Objective: To obtain the mass spectrum of 2',4'-Dihydroxyacetophenone and identify its molecular ion and major fragment ions.

Materials and Equipment:

-

2',4'-Dihydroxyacetophenone sample

-

Suitable solvent (e.g., methanol, ethyl acetate)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler vials

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the 2',4'-Dihydroxyacetophenone sample in a volatile solvent.

-

GC-MS Setup: Set the appropriate GC conditions (injection temperature, oven temperature program, column type) to ensure good separation and peak shape. Set the MS parameters (ionization mode: EI, mass range: e.g., 40-200 amu).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compound will enter the mass spectrometer to be ionized and fragmented. The mass spectrum is recorded for the chromatographic peak corresponding to 2',4'-Dihydroxyacetophenone.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizing Spectroscopic Relationships

To better illustrate the connections between the molecular structure and the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of 2',4'-Dihydroxyacetophenone with corresponding ¹H NMR chemical shift assignments.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of 2',4'-Dihydroxyacetophenone.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of 2',4'-Dihydroxyacetophenone. The combined application of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. For researchers and professionals in the chemical and pharmaceutical sciences, a solid understanding of these spectroscopic techniques and their application is not just beneficial but essential for advancing their work with confidence and precision. The detailed protocols and interpretations provided herein serve as a practical resource for the routine analysis and deeper understanding of this important chemical compound.

References

Introduction: The Significance of Solubility for a Versatile Ketone

An In-Depth Technical Guide to the Solubility of 2,4-Dihydroxyacetophenone

2,4-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a critical building block and intermediate in numerous scientific domains. Its molecular structure, featuring a resorcinol moiety, makes it a valuable precursor in the synthesis of pharmaceuticals, including inhibitors of phosphodiesterase enzymes and agents for allergic diseases.[1][2] It is also utilized as a starting material for photosensitive materials and as a laboratory reagent for the detection of iron.[3][4]

For researchers, synthetic chemists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of practical application. Solubility dictates the choice of solvent for a chemical reaction, influences the method of purification and crystallization, and critically impacts the bioavailability and formulation of a potential drug product. This guide provides a detailed exploration of the solubility profile of 2,4-Dihydroxyacetophenone, grounding quantitative data with mechanistic insights and providing a robust, validated protocol for its experimental determination.

Theoretical Framework: How Molecular Structure Governs Solubility

The solubility of 2,4-Dihydroxyacetophenone is a direct consequence of its molecular architecture. The molecule consists of a benzene ring substituted with a ketone group and two hydroxyl (-OH) groups at positions 2 and 4. This combination of features creates a molecule with distinct polar and non-polar regions, capable of participating in a variety of intermolecular interactions.

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] The key interactions at play for 2,4-Dihydroxyacetophenone are:

-

Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors, while the oxygen atoms of the hydroxyl and ketone groups are hydrogen bond acceptors. This allows the molecule to interact strongly with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).[6]

-

Dipole-Dipole Interactions: The carbonyl (C=O) group imparts a significant dipole moment to the molecule, promoting solubility in polar solvents.[7]

-

Van der Waals Forces (London Dispersion): The aromatic benzene ring is non-polar and interacts primarily through weaker van der Waals forces. This facilitates some solubility in non-polar aromatic solvents like benzene, although this interaction is generally weaker than the polar interactions.[7]

The interplay of these forces determines the compound's solubility in any given solvent. A solvent's ability to effectively disrupt the crystal lattice of solid 2,4-Dihydroxyacetophenone and solvate the individual molecules dictates the extent of dissolution.

Mechanistic View of Solvent Interactions

The solubility behavior can be visualized through the dominant intermolecular forces established between 2,4-Dihydroxyacetophenone and different solvent classes. A recent study analyzing the solvent effect found that while solute-solvent interactions are important, the energy required to overcome solvent-solvent interactions (the cavity term) is the dominant factor influencing the solubility of 2,4-Dihydroxyacetophenone.[8]

Caption: Dominant intermolecular forces governing the solubility of 2,4-Dihydroxyacetophenone.

Quantitative Solubility Profile

The following table summarizes the solubility of 2,4-Dihydroxyacetophenone in various organic solvents. Quantitative data is derived from a comprehensive study by Li et al., presented here as mole fraction solubility at two common temperatures for comparison.[8] Qualitative data from other sources is included for completeness.[3][9][10]

| Solvent Class | Solvent | Relative Polarity¹ | Solubility (Mole Fraction, x₁) at 298.15 K (25°C)[8] | Solubility (Mole Fraction, x₁) at 313.15 K (40°C)[8] | Qualitative Solubility |

| Polar Protic | Isopropanol | 0.546 | 0.2241 | 0.3340 | Soluble |

| n-Butanol | - | 0.1873 | 0.2882 | Soluble | |

| n-Propanol | - | 0.1813 | 0.2741 | Soluble | |

| Ethanol | 0.654 | 0.1652 | 0.2526 | Soluble in warm alcohol[3] | |

| Methanol | 0.762 | 0.1415 | 0.2201 | Soluble | |

| Water | 1.000 | - | - | Sparingly soluble, slowly decomposes[9][10] | |

| Glacial Acetic Acid | 0.648 | - | - | Soluble[3] | |

| Polar Aprotic | DMSO | 0.444 | - | - | Soluble[9] |

| Ethyl Acetate | 0.228 | 0.1011 | 0.1627 | Soluble | |

| Methyl Acetate | - | 0.1009 | 0.1655 | Soluble | |

| Pyridine | 0.302 | - | - | Soluble[3] | |

| Non-Polar | Benzene | 0.111 | 0.0019 | 0.0033 | Practically insoluble[3] |

| Ether | 0.117 | - | - | Practically insoluble[3] | |

| Chloroform | - | - | - | Practically insoluble[3] |

¹Relative polarity values are from C. Reichardt, with water as the reference at 1.000.[11]

Key Observations:

-

The highest solubility is observed in polar protic solvents, particularly isopropanol.

-

Solubility increases significantly with temperature across all tested solvents, indicating an endothermic dissolution process.

-

Despite its polarity, solubility in methanol is lower than in larger alcohols like propanol and butanol, highlighting the complexity of solute-solvent interactions beyond simple polarity metrics.

-

Solubility in the non-polar aromatic solvent benzene is extremely low, demonstrating that the polar hydroxyl and ketone groups dominate the molecule's solubility characteristics.

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. The shake-flask method is the globally recognized gold standard for determining equilibrium solubility.[12] The following protocol is based on the principles outlined in the OECD Guideline 105 and best practices for Biopharmaceutics Classification System (BCS) studies.[13][14]

Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is quantified using a validated analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution achieves saturation, a prerequisite for measuring equilibrium solubility.[12]

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment (e.g., an orbital shaker incubator) is critical for accuracy.[15]

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required to ensure the dissolution process has reached a true equilibrium. This is verified by sampling at multiple time points (e.g., 24h and 48h) and confirming the concentration is no longer changing.[14]

-

Phase Separation: Centrifugation and/or filtration are crucial to completely remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Validated Assay: The use of a specific, sensitive, and linear analytical method like HPLC is required for accurate quantification of the solute concentration.

Step-by-Step Methodology:

-

Preparation: a. Add a precisely weighed amount of 2,4-Dihydroxyacetophenone (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to exceed the estimated solubility and leave visible solid after equilibration. b. To each vial, add a precise volume (e.g., 5 mL) of the desired solvent. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[15] b. Agitate the samples for a predetermined period (e.g., 48 hours). A preliminary test can help determine the optimal time to reach equilibrium.[14]

-

Phase Separation: a. After the equilibration period, allow the vials to rest for a short time to permit sedimentation of larger particles. b. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the suspended solid.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step removes any remaining microscopic particles. c. Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical instrument. d. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

-

Calculation: a. Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor. b. The solid residue should be visually inspected to confirm that an excess was present throughout the experiment.

References

- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 3. Resacetophenone [drugfuture.com]

- 4. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Collection - Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2â²,4â²-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 9. biorlab.com [biorlab.com]

- 10. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. oecd.org [oecd.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. scielo.br [scielo.br]

An In-depth Technical Guide to the Biological Mechanisms of 2,4-Dihydroxyacetophenone (Acetylresorcinol)

Abstract

2,4-Dihydroxyacetophenone, a resorcinol derivative also known as Resacetophenone, is a phenolic compound with significant biological activity. Primarily utilized in dermatological and cosmetic applications for its potent skin-lightening properties, its efficacy stems from a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of its core biological mechanisms, focusing on its role as a potent tyrosinase inhibitor, a valuable antioxidant, and a modulator of inflammatory pathways. We will dissect the molecular interactions, present quantitative comparisons, and provide detailed experimental protocols to enable rigorous scientific investigation. This document is designed to serve as a foundational resource for researchers engaged in the study of pigmentation disorders, skin aging, and the development of novel therapeutic agents.

Core Mechanism: Potent Inhibition of Tyrosinase

The most well-documented and primary mechanism of action for 2,4-dihydroxyacetophenone and its related resorcinol derivatives is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Melanin production (melanogenesis) is a complex process responsible for the pigmentation of skin, hair, and eyes.[1] Dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and age spots.[2][3]

The Melanogenesis Pathway and Point of Intervention

Tyrosinase, a copper-containing metalloenzyme, catalyzes two critical, sequential reactions in the melanogenesis cascade:[3][4][5]

-

The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) (monophenolase activity).

-

The oxidation of L-DOPA to dopaquinone (diphenolase activity).

Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form the final melanin pigments.[3] By inhibiting tyrosinase, acetylresorcinol effectively blocks the entire downstream pathway, leading to a reduction in melanin synthesis.[6]

Caption: this compound inhibits Tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.

Molecular Mechanism of Tyrosinase Inhibition

Resorcinol derivatives stand out as exceptional tyrosinase inhibitors because their meta-dihydroxy moiety is resistant to oxidation by the enzyme, unlike many other phenolic compounds that act as alternative substrates.[4] The inhibitory mechanism is complex and potent, involving direct interaction with the enzyme's active site.

Research suggests a "Quintox mechanism," where the resorcinol acts as a substrate for the monooxygenase activity of tyrosinase.[7] This leads to the formation of a hydroxy-quinone intermediate. This intermediate is believed to cause the irreversible elimination of a copper atom (Cu(0)) from the dicopper active site, thereby permanently inactivating the enzyme.[1][7] This mechanism-based inactivation contributes to the high potency of resorcinol derivatives.

Caption: Proposed mechanism of irreversible tyrosinase inactivation by this compound.

Comparative Efficacy

The potency of tyrosinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Resorcinol derivatives consistently demonstrate superior performance compared to other well-known skin-lightening agents.

| Compound | Target | IC50 Value | Reference |

| 4-n-Butylresorcinol | Human Tyrosinase | 21 µM | [2] |

| 4-Ethylresorcinol | Melan-a cells | 21.1 µM | [8] |

| Hydroquinone | Human Tyrosinase | > 1,000 µM (millimolar range) | [2] |

| Kojic Acid | Human Tyrosinase | ~500 µM | [2] |

| Arbutin | Human Tyrosinase | > 4,000 µM (millimolar range) | [2] |

Note: 4-n-butylresorcinol and 4-ethylresorcinol are structurally related to this compound and their data are presented to illustrate the high potency of the 4-substituted resorcinol class.

Secondary Mechanism: Antioxidant Activity

The accumulation of reactive oxygen species (ROS) from environmental stressors like UV radiation contributes significantly to skin aging and pigmentary issues.[9][10] As a phenolic compound, 2,4-dihydroxyacetophenone possesses inherent antioxidant capabilities, providing a secondary mechanism that complements its primary action of tyrosinase inhibition.

Mechanism of ROS Scavenging

Phenolic compounds like this compound act as primary antioxidants by scavenging free radicals.[11] The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize highly reactive species such as the hydroxyl radical (HO•) and peroxyl radicals (ROO•).[11][12] This action terminates the damaging chain reactions of oxidation that can harm cellular components like lipids, proteins, and DNA. This ROS reduction helps protect melanocytes from oxidative stress-induced hyperactivation. Some studies on resorcinol have also shown it can increase the activity of endogenous antioxidant enzymes, such as Sod2 (superoxide dismutase 2), further bolstering cellular defenses.[13]

Caption: this compound acts as an antioxidant by scavenging and neutralizing reactive oxygen species.

Tertiary Mechanism: Anti-inflammatory Action

Chronic inflammation is a key driver in the pathogenesis of many skin conditions and can stimulate melanocyte activity. Plant-derived compounds, particularly polyphenols, are known to exert anti-inflammatory effects by modulating key signaling pathways.[14][15]

Modulation of Inflammatory Mediators

While less extensively studied than its other properties, 2,4-dihydroxyacetophenone has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2).[16] COX-2 is a critical enzyme in the inflammatory cascade, responsible for producing prostaglandins that mediate inflammation. By suppressing COX-2 expression, this compound can help mitigate the inflammatory triggers that may lead to post-inflammatory hyperpigmentation. This action is consistent with the known anti-inflammatory properties of related phenolic compounds, which can suppress key inflammatory pathways like nuclear factor-κB (NF-κB).[14][17]

Experimental Protocols

For robust evaluation of this compound and its derivatives, standardized, validated assays are critical. The following sections provide detailed methodologies for assessing the primary and secondary mechanisms of action.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of commercially available mushroom tyrosinase, which is highly homologous to the human enzyme's active site.[18] The conversion of a substrate (L-DOPA or L-Tyrosine) is monitored spectrophotometrically.[3][19]

Workflow Diagram:

Caption: Standard workflow for the in vitro mushroom tyrosinase inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM potassium phosphate buffer, pH 6.5.

-

Enzyme: Prepare a mushroom tyrosinase (e.g., 1000 units/mL) solution in the phosphate buffer. Keep on ice.

-

Substrate: Prepare a 1 mM L-DOPA solution in the phosphate buffer.

-

Test Compound: Prepare a stock solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., DMSO) and create serial dilutions in the phosphate buffer.

-

Positive Control: Prepare serial dilutions of a known inhibitor, such as kojic acid.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 170 µL of the reaction mixture (e.g., 150 µL buffer + 20 µL enzyme solution).

-

Add 10 µL of the test compound dilution (or control/blank) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 10-20 minutes.[19]

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 475-492 nm at 1-minute intervals for at least 20 minutes. The absorbance increases over time due to the formation of dopachrome.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Protocol: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay is more biologically relevant than simple chemical assays as it accounts for cellular uptake, metabolism, and localization of the test compound.[20] It measures the ability of a compound to prevent the formation of a fluorescent marker induced by free radicals.[10][21]

Step-by-Step Methodology:

-

Cell Culture:

-

Cell Loading and Treatment:

-

Gently wash the confluent cells 2-3 times with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add 50 µL of a cell-permeable fluorogenic probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), to each well and incubate. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.[9][10]

-

Remove the DCFH-DA solution and add 50 µL of the test compound (this compound) or a standard antioxidant (e.g., Quercetin) at various concentrations.[9][21] Incubate for approximately 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Data Acquisition:

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each sample and the negative control.

-

Calculate the percentage of antioxidant activity: % Activity = [(AUC_control - AUC_sample) / AUC_control] * 100.

-

Results can be expressed as quercetin equivalents (QE) by comparing the sample's activity to a quercetin standard curve.[20]

-

Conclusion

The biological efficacy of 2,4-dihydroxyacetophenone is rooted in a synergistic combination of mechanisms. Its primary and most potent action is the direct, mechanism-based inactivation of tyrosinase, which halts melanin production at its source. This is complemented by its secondary ability to function as a potent antioxidant, neutralizing the oxidative stress that can trigger and exacerbate hyperpigmentation. Finally, its emerging role as an anti-inflammatory agent may help to quell inflammation-driven pigmentation. This comprehensive understanding, supported by robust in vitro and cell-based assays, solidifies the position of this compound and related compounds as valuable agents for researchers and professionals in the fields of dermatology and drug development. Future research should focus on further elucidating the anti-inflammatory pathways and exploring its potential in combination therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Pigmentary Natural Compounds and Their Mode of Action [mdpi.com]

- 7. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum mechanical and experimental oxidation studies of pentadecylresorcinol, olivetol, orcinol and resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Resorcinol alleviates alpha-terpineol-induced cell death in Schizosaccharomyces pombe via increased activity of the antioxidant enzyme Sod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

The Enduring Legacy of 2,4-Dihydroxyacetophenone: From Classical Synthesis to Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyacetophenone, also known by its common name resacetophenone, is an aromatic ketone that has served as a cornerstone in organic synthesis for over a century.[1][2] Structurally, it is an acetophenone molecule substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring.[1][3] This arrangement of functional groups not only imparts unique chemical properties but also establishes it as a versatile precursor for a vast array of more complex molecules. Initially explored through the lens of classical organic reactions, its journey has evolved significantly, marking its importance as a key building block in the synthesis of pharmaceuticals, a reagent in analytical chemistry, and a subject of study for its own intrinsic biological activities.[4][5] This guide provides an in-depth exploration of the discovery and history of 2,4-dihydroxyacetophenone, detailing the evolution of its synthesis and its expanding role in the landscape of modern drug development.

The Historical Context: Discovery and Early Synthesis

The synthesis of 2,4-dihydroxyacetophenone is historically rooted in the foundational principles of electrophilic aromatic substitution. One of the earliest and most notable methods for its preparation is the Nencki reaction , first reported by Marceli Nencki and N. Sieber in 1881.[6] This reaction involves the acylation of a phenol—in this case, resorcinol (1,3-dihydroxybenzene)—with acetic acid in the presence of anhydrous zinc chloride as a Lewis acid catalyst.[6][7] The reaction proceeds by heating the mixture, typically to around 145-150°C, to drive the electrophilic substitution of the acetyl group onto the electron-rich resorcinol ring.[8]

The causality behind this experimental choice lies in the reactivity of the resorcinol ring. The two hydroxyl groups are strong activating groups, directing electrophilic attack to the ortho and para positions. The position C4 (para to one -OH and ortho to the other) is highly activated, making it the primary site for acylation and leading to the desired 2,4-dihydroxyacetophenone product. The zinc chloride is crucial as it coordinates with the acetic acid, generating a more potent electrophilic acylating agent.

Another classical and powerful method for synthesizing hydroxy aryl ketones, including 2,4-dihydroxyacetophenone, is the Fries rearrangement .[9] This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[10] The process begins with the acetylation of resorcinol to form resorcinol diacetate. Upon heating with a Lewis acid, the acetyl group migrates from the phenolic oxygen to the aromatic ring.[9]

The regioselectivity of the Fries rearrangement is a key consideration and is highly dependent on reaction conditions. Lower temperatures tend to favor the formation of the para-isomer (2,4-dihydroxyacetophenone), which is the kinetic product.[9] Conversely, higher temperatures often yield the ortho-isomer (2,6-dihydroxyacetophenone) as the thermodynamically more stable product.[9] This temperature-dependent selectivity provides a valuable tool for synthetic chemists to control the reaction's outcome.

The Evolution of Synthetic Methodologies

While classical methods like the Nencki reaction and Fries rearrangement are foundational, they often require harsh conditions and stoichiometric amounts of Lewis acids, leading to challenges in industrial-scale production and waste management.[11] This has driven the development of more efficient, selective, and environmentally benign synthetic routes.

| Method | Acylating Agent | Catalyst | Key Features |

| Nencki Reaction | Acetic Acid | Zinc Chloride (ZnCl₂) | Direct acylation of resorcinol; requires high temperatures (140-150°C).[7][8] |

| Fries Rearrangement | (from Resorcinol Diacetate) | Aluminum Chloride (AlCl₃) | Rearrangement of a phenolic ester; regioselectivity is temperature-dependent.[9][10] |

| Friedel-Crafts Acylation | Acetyl Chloride / Acetic Anhydride | Lewis Acids (e.g., AlCl₃, BF₃) | A versatile method for acylating aromatic rings; can use various acylating agents.[11][12] |

| Proton Acid Catalysis | Acetic Acid | Proton Acids (e.g., H₂SO₄) | Uses a proton acid instead of a metal-containing Lewis acid, reducing metal waste.[11] |

| Green Synthesis Approaches | Acetic Acid | Solid Acid Catalysts / Methanesulfonic Acid | Aims to avoid harsh metal catalysts and improve environmental footprint.[13][14] |

Modern adaptations of Friedel-Crafts acylation have also been extensively explored. This reaction, a cornerstone of organic chemistry, involves the acylation of an aromatic compound using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[12][15] For the synthesis of 2,4-dihydroxyacetophenone, resorcinol can be directly acylated with acetyl chloride or acetic anhydride using catalysts such as aluminum chloride, zinc chloride, or boron trifluoride.[6][11]

In recent years, a focus on "green chemistry" has led to the development of synthetic methods that utilize less hazardous catalysts. Research has demonstrated the successful synthesis of 2,4-dihydroxyacetophenone using proton acids like sulfuric acid or solid acid catalysts.[11][13] These approaches offer the advantage of avoiding stoichiometric metal-containing Lewis acids, thereby simplifying workup procedures and minimizing environmental impact.[11][14] For example, a process using a proton acid catalyst to react resorcinol and acetic acid while removing the water formed has been developed for more efficient production.[11]

Key Synthetic Pathways

The following diagrams illustrate the core logic of the two primary classical synthetic routes to 2,4-Dihydroxyacetophenone.

Caption: The Nencki Reaction for direct acylation of resorcinol.

Caption: The Fries Rearrangement pathway via a phenolic ester intermediate.

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for any chemical compound used in research and development. 2,4-Dihydroxyacetophenone appears as a yellow-brown to reddish-brown crystalline powder.[3][4] It is soluble in hot alcohol and glacial acetic acid but is practically insoluble in non-polar solvents like benzene and chloroform.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1][16] |

| Molecular Weight | 152.15 g/mol | [1][16] |

| Melting Point | 142-147 °C | [7][8] |

| Appearance | Yellow-brown to reddish-brown crystalline powder | [3][4] |

Spectroscopic data is crucial for structural confirmation and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule. Key chemical shifts (in DMSO-d₆) include a singlet for the methyl protons (-COCH₃) around 2.54 ppm, distinct signals for the three aromatic protons (H-3', H-5', H-6'), and broad singlets for the two hydroxyl protons (2'-OH and 4'-OH) which are often observed at approximately 12.5 ppm and 10.2 ppm, respectively.[16]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all eight carbon atoms. The carbonyl carbon (-C OCH₃) typically appears downfield, while the six aromatic carbons and the methyl carbon have characteristic chemical shifts that confirm the overall structure.[16]

Modern Significance in Drug Development

The true value of 2,4-dihydroxyacetophenone in the modern scientific landscape lies in its role as a "privileged building block" for the synthesis of pharmacologically active molecules.[17] Its dihydroxyphenyl ketone scaffold is a recurring motif in compounds with diverse therapeutic applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

2,4-Dihydroxyacetophenone serves as a crucial starting material for more complex drugs. Its hydroxyl and ketone functionalities provide reactive handles for further chemical modifications, such as alkylation, condensation, and cyclization reactions.[17][18] For instance, derivatives of 2,4-dihydroxyacetophenone have been synthesized and investigated as potent inhibitors of phosphodiesterase (PDE) enzymes, which are implicated in cardiovascular and respiratory diseases.[9][18] It is also a precursor for compounds used to treat allergic diseases and as a component in anti-suntan cosmetics.[11]

Intrinsic Biological Activity

Beyond its role as a synthetic intermediate, 2,4-dihydroxyacetophenone and its simple derivatives have demonstrated notable biological activities.

-

Antioxidant and Antibacterial Properties: The phenolic hydroxyl groups are known to confer antioxidant properties by scavenging free radicals.[3] The compound has also been shown to possess antibacterial activity.[3]

-

Anti-inflammatory Effects: Studies have shown that 2,4-dihydroxyacetophenone can inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme central to inflammation and pain pathways.[5][9]

-

Antileukotrienic Activity: Derivatives of this compound have been investigated for their potential as antileukotrienics, which are substances that can block the inflammatory effects of leukotrienes.[19]

-

Antimicrobial and Antitumor Potential: Novel derivatives have been synthesized that show a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including drug-resistant ones.[20][21] Some have also been evaluated for their antitumor properties.[21]

The following workflow illustrates its central role in the drug discovery pipeline.

Caption: Role of 2,4-Dihydroxyacetophenone in a typical drug discovery workflow.

Conclusion

From its initial synthesis through classical reactions like the Nencki and Fries methods, 2,4-dihydroxyacetophenone has remained a compound of significant scientific interest. Its historical journey reflects the broader evolution of organic synthesis, from foundational, mechanistically important reactions to modern, efficient, and greener methodologies. For today's researchers and drug development professionals, it is not merely a historical curiosity but a highly relevant and versatile molecular scaffold. Its proven utility as a synthetic intermediate and the emerging evidence of its diverse biological activities ensure that 2,4-dihydroxyacetophenone will continue to be a valuable tool in the quest for new therapeutics and advanced materials.

References

- 1. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merriam-webster.com [merriam-webster.com]

- 3. Page loading... [guidechem.com]

- 4. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Resacetophenone [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,4-Dihydroxyacetophenone Derivatives as Antileukotrienics with a Multiple Activity Mechanism | Semantic Scholar [semanticscholar.org]

- 20. acgpubs.org [acgpubs.org]

- 21. researchgate.net [researchgate.net]

The Ubiquitous Presence and Origins of Acetylresorcinol Derivatives: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Isolation of a Promising Class of Bioactive Molecules

Introduction: The Resorcinol Scaffold and its Significance

Acetylresorcinol derivatives, a subset of the broader class of phenolic lipids known as alkylresorcinols, represent a fascinating and biologically significant family of natural products. Characterized by a 1,3-dihydroxybenzene (resorcinol) core, these molecules are distinguished by the presence of an acetyl group and a varied alkyl chain. Their amphiphilic nature, combining a hydrophilic phenolic head with a lipophilic aliphatic tail, underpins their diverse ecological roles and pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the natural sources, biosynthetic pathways, and key methodologies for the isolation and characterization of this compound derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

I. Natural Occurrence: A Widespread Distribution Across Kingdoms

This compound derivatives are not confined to a single niche in the natural world; rather, they are biosynthesized by a diverse array of organisms, including plants, bacteria, and fungi.[3][4] This widespread distribution suggests their fundamental importance in various biological processes, from chemical defense to cell signaling.

Plant Kingdom: Guardians of Growth and Defense

In higher plants, this compound derivatives are key players in chemical defense and allelopathy.[3] They are often found as complex mixtures of homologues with varying alkyl chain lengths, typically ranging from 13 to 27 carbons, and can feature varying degrees of unsaturation.[3]

-

Grasses (Poaceae): Cereal grains such as rye, wheat, and barley are particularly rich sources of these compounds.[5] In these plants, this compound derivatives are concentrated in the outer layers of the grain and are believed to act as phytoanticipins, providing pre-emptive protection against fungal pathogens.[5]

-

Sorghum (Sorghum bicolor): The root hairs of sorghum exude a potent this compound derivative known as sorgoleone, a benzoquinone that exhibits significant allelopathic and antifungal activities.[6] This continuous exudation creates a defensive barrier in the rhizosphere, inhibiting the growth of competing plants and soilborne fungi.[6]

Fungal Kingdom: Masters of Chemical Diversity

Fungi are prolific producers of a vast array of secondary metabolites, including unique this compound derivatives. Fungal derivatives often exhibit distinct structural modifications, such as the attachment of sugar moieties, which can influence their solubility and biological activity.[2][4] While the full extent of their distribution in the fungal kingdom is still being explored, they have been isolated from various species, including endophytic and marine-derived fungi.

Bacterial Kingdom: Microbial Weaponry and Communication

Bacteria utilize this compound derivatives for a range of functions, including antimicrobial activity and as structural components of their cell envelopes.[2] In contrast to their plant counterparts, bacterial acetylresorcinols typically possess saturated alkyl chains.[3]

-

Azotobacter vinelandii: This nitrogen-fixing bacterium incorporates this compound derivatives into the cyst envelope, contributing to its desiccation resistance.

-

Streptomyces griseus: This soil bacterium produces this compound derivatives that have been shown to confer resistance to β-lactam antibiotics.

The following table summarizes the natural occurrence of representative this compound derivatives:

| Derivative Class | Specific Example(s) | Natural Source(s) | Key Role(s) |

| 5-Alkylresorcinols | Mixture of C15-C25 homologues | Wheat (Triticum aestivum), Rye (Secale cereale) | Phytoanticipin, antifungal |

| Sorgoleone | 2-hydroxy-5-methoxy-3-[(8'Z,11'Z)-8',11',14'-pentadecatriene]-p-benzoquinone | Sorghum (Sorghum bicolor) root exudates | Allelopathic agent, antifungal |

| Hierridins | Halogenated and glycosylated derivatives | Cyanobacteria | Biofilm formation, signaling |

| Cylindrocyclophanes | Macrocyclic dialkylresorcinols | Cyanobacteria | Cytotoxic, potential anticancer |

| Fungal Glycosides | This compound with attached sugar units | Various Fungi | Varied bioactivities, under investigation |

II. Biosynthesis: The Role of Type III Polyketide Synthases

The biosynthesis of the resorcinol core of these derivatives is a fascinating example of convergent evolution, with different organisms employing a similar enzymatic strategy. The key players in this process are Type III polyketide synthases (PKSs) , specifically a subclass known as alkylresorcinol synthases (ARSs) .[3][5][6]

These homodimeric enzymes catalyze a series of decarboxylative condensation reactions, utilizing a long-chain fatty acyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[3][5] The resulting linear tetraketide intermediate then undergoes an intramolecular C2-to-C7 aldol condensation, followed by aromatization to form the 5-alkylresorcinol scaffold.[5]

The following diagram illustrates the generalized biosynthetic pathway for 5-alkylresorcinols:

Caption: Biosynthetic pathway of 5-alkylresorcinols catalyzed by Type III PKS.

Further modifications of the 5-alkylresorcinol core, such as hydroxylation, methylation, and oxidation, are catalyzed by downstream enzymes like hydroxylases and methyltransferases, leading to the diverse array of this compound derivatives found in nature.

III. Isolation and Purification: A Methodological Approach

The successful isolation and purification of this compound derivatives from their natural sources is a critical step for their structural elucidation and bioactivity assessment. The choice of methodology depends on the source material, the polarity of the target compounds, and the desired purity.

General Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized workflow for the extraction and purification of this compound derivatives from plant material. This should be considered a starting point, and optimization may be required for different sample matrices.

Step 1: Sample Preparation and Extraction

-

Grinding: The dried and powdered plant material (e.g., seeds, roots, leaves) is subjected to grinding to increase the surface area for efficient extraction.

-

Solvent Extraction: The ground material is extracted with a suitable organic solvent. Acetone is a commonly used solvent for its ability to efficiently extract these phenolic lipids.[7] Other solvents like ethanol or ethyl acetate can also be employed.

-

Maceration: The plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the sample.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning for Preliminary Fractionation

-

The crude extract is redissolved in a biphasic solvent system, typically a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane).

-

The mixture is shaken vigorously in a separatory funnel and allowed to separate into two layers.

-

The this compound derivatives, being amphiphilic, will partition between the two phases. The fractions are collected separately and concentrated. This step helps to remove highly polar or non-polar impurities.

Step 3: Chromatographic Purification

-

Column Chromatography: The enriched fraction is subjected to column chromatography for further purification.

-

Silica Gel Chromatography: A common and effective method for separating compounds based on polarity. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to elute the compounds.

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating phenolic compounds.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual compounds, reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The following diagram illustrates a typical workflow for the isolation and purification of this compound derivatives:

Caption: A generalized workflow for the isolation of this compound derivatives.

IV. Bioactivities and Pharmacological Potential

The unique chemical structure of this compound derivatives endows them with a wide range of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antifungal Activity

Many this compound derivatives exhibit potent antimicrobial and antifungal properties. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell lysis. This activity is a key component of their role in plant defense.

Cytotoxic and Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

The following table summarizes the reported bioactivities of selected resorcinolic lipids with their corresponding IC50 values:

| Compound/Extract | Bioactivity | Cell Line/Organism | IC50 Value |

| Resorcinolic lipids from rye bran | Hemolytic activity | Erythrocytes | 39.5 to 74.9 µM |

| Merulinic acid | DNA, RNA, and protein synthesis inhibition | Bacillus brevis | 100 µg/ml (complete inhibition) |

| 3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one (AMS35AA) | Cytotoxic | MCF-7 (breast cancer) | Not specified, but demonstrated reduction in cell viability |

| Cardol | Cytotoxic | Various cancer cell lines | IC50 values in the low µM range have been reported |

| Anacardic Acid | Cytotoxic | Various cancer cell lines | IC50 values in the low µM range have been reported |

V. Conclusion and Future Perspectives